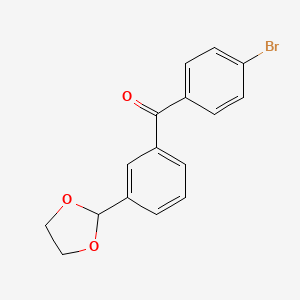

4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone

Description

Contextualization within Modern Organic Synthesis and Retrosynthetic Planning

Retrosynthetic analysis is a cornerstone of modern synthetic planning, wherein a target molecule is deconstructed into simpler, commercially available precursors. 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is a prime example of a molecule designed for strategic synthetic applications, and its own retrosynthesis illustrates key bond-forming strategies.

The most logical retrosynthetic disconnection for this molecule is the carbon-carbon bond of the ketone, which points to a Friedel-Crafts acylation reaction. This approach identifies two key synthons: an electrophilic acylium ion derived from 4-bromobenzoyl chloride and a nucleophilic aromatic ring, 1,3-benzenedicarboxaldehyde, after functional group interconversion. The dioxolane group is recognized as a protecting group for one of the aldehyde functionalities on the starting material to prevent unwanted side reactions during the acylation.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons/Precursors | Synthetic Reaction |

| This compound | C-CO Bond (Ketone) | 4-bromobenzoyl chloride and (3-(1,3-dioxolan-2-yl)phenyl)magnesium bromide OR 3-(1,3-dioxolan-2-yl)benzaldehyde | Friedel-Crafts Acylation or Grignard-type reaction followed by oxidation |

| 3-(1,3-dioxolan-2-yl)benzaldehyde | C-O Bond (Acetal) | 1,3-Benzenedicarboxaldehyde and Ethylene (B1197577) Glycol | Acetal (B89532) Protection |

This retrosynthetic blueprint highlights a common and powerful strategy in organic synthesis: the use of protecting groups to mask reactive sites and enable selective transformations at other positions in the molecule.

Significance of Multifunctionalized Aryl Ketones and Acetals in Chemical Synthesis

The synthetic utility of this compound is derived directly from the interplay of its three main structural components.

Aryl Ketones: The benzophenone (B1666685) core is not merely a linker; it is a versatile functional group. Diaryl ketones are prevalent in natural products and pharmacologically active compounds. The carbonyl group can be a site for nucleophilic attack, reduction to a secondary alcohol, or conversion to an alkene via Wittig-type reactions. Furthermore, the aromatic rings of the benzophenone can undergo further electrophilic aromatic substitution, with the benzoyl group acting as a meta-director.

Bromoarene Moiety: The bromine atom on the phenyl ring is a particularly valuable synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a key coupling partner in a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Dioxolane (Acetal) Protecting Group: The 1,3-dioxolane (B20135) group serves as a robust protecting group for the aldehyde. Acetals are stable to a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and hydrides, which would readily react with an unprotected aldehyde. This protection is crucial for selectively carrying out chemistry on the other parts of the molecule, such as the bromo-substituted ring. The aldehyde can be easily deprotected under acidic conditions when its reactivity is desired in a subsequent synthetic step.

Table 2: Functional Group Utility in this compound

| Functional Group | Role in Synthesis | Potential Transformations |

| 4-Bromophenyl | Synthetic handle for cross-coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination, etc. |

| Benzophenone (Ketone) | Versatile functional group | Reduction to alcohol, Grignard/organolithium addition, Wittig olefination. |

| 1,3-Dioxolane (Acetal) | Protecting group for aldehyde | Deprotection to reveal the aldehyde for further reactions (e.g., reductive amination, oxidation to a carboxylic acid). |

The strategic combination of these functionalities in a single molecule allows for a diverse range of sequential reactions, making it a valuable intermediate in the synthesis of complex target structures.

Overview of Prior Research on Related Halogenated Benzophenone and Dioxolane Derivatives

While specific research on this compound is not extensively documented in prominent literature, a wealth of research exists on its constituent parts, providing a clear picture of its potential applications.

Halogenated Benzophenones: Benzophenone and its derivatives are widely studied. 4-Bromobenzophenone, for instance, is a common intermediate in medicinal chemistry and materials science. nih.gov The bromine atom facilitates the introduction of various substituents via cross-coupling reactions to generate libraries of compounds for biological screening. rsc.org Halogenated benzophenones have been investigated for their applications as photoinitiators in polymer chemistry, and as scaffolds for the development of anticancer, anti-inflammatory, and antimicrobial agents. rsc.org The position and nature of the halogen can significantly influence the electronic properties and biological activity of the resulting molecules. For example, fluorinated benzophenones have been synthesized to enhance photostability and tune spectroscopic properties in fluorescent dyes. nih.gov

Dioxolane Derivatives: The 1,3-dioxolane moiety is a ubiquitous protecting group in organic synthesis. Beyond this role, dioxolane rings are found in a variety of natural products and pharmacologically active compounds. Research has shown that the dioxolane ring can be a key structural feature for biological activity, and various substituted dioxolanes have been synthesized and evaluated for a range of therapeutic applications. Their stereochemistry can also play a crucial role in their biological function.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDDRYSBQHIOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645058 | |

| Record name | (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-18-5 | |

| Record name | (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone

Strategic Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.comresearchgate.net For 4'-Bromo-3-(1,3-dioxolan-2-yl)benzophenone, two primary disconnection strategies are considered, focusing on the formation of the central diaryl ketone.

Strategy 1: Friedel-Crafts Disconnection

This approach involves disconnecting the bond between the carbonyl carbon and one of the aromatic rings. This leads to an acylium cation synthon and an aromatic nucleophile. The most logical disconnection breaks the bond between the carbonyl group and the brominated ring, identifying bromobenzene (B47551) and 3-(1,3-dioxolan-2-yl)benzoyl chloride as the key precursors. This strategy leverages the well-established Friedel-Crafts acylation reaction.

Strategy 2: Cross-Coupling Disconnection

The second strategy involves disconnecting the carbon-carbon bond between the two aryl rings. This is characteristic of palladium-catalyzed cross-coupling reactions. This disconnection identifies a (4-bromophenyl)carbonyl synthon and a 3-(1,3-dioxolan-2-yl)phenyl synthon. These synthons can be translated into practical reagents for reactions like the Suzuki-Miyaura coupling, such as 4-bromobenzoyl chloride and 3-(1,3-dioxolan-2-yl)phenylboronic acid.

The identification of these precursors guides the selection of specific synthetic routes, each with its own set of advantages regarding reagent availability, reaction efficiency, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Approaches for Benzophenone (B1666685) Scaffold Assembly

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govresearchgate.net These methods offer mild reaction conditions and high functional group tolerance, making them suitable for complex molecules like this compound.

Suzuki-Miyaura Coupling Strategies for Aromatic Ring Construction

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful method for forming biaryl structures. ikm.org.mynih.gov In the context of synthesizing the target benzophenone, this reaction can be employed to create the C-C bond of the diaryl ketone. A plausible route involves the coupling of an arylboronic acid with an aryl halide, followed by a subsequent carbonylation step or coupling directly with an acyl chloride.

A highly efficient approach would be the coupling of 3-(1,3-dioxolan-2-yl)phenylboronic acid with 4-bromobenzoyl chloride . This reaction directly forms the benzophenone core. The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343) | 90 | Moderate |

| Pd(dppf)Cl₂ | Na₂CO₃ | DMA | 100 | Good |

| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 80-110 | Good to Excellent |

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions applicable to the synthesis of diaryl ketones. The specific yields can vary based on substrate specifics. ikm.org.mynih.govmdpi.com

The reaction's tolerance for the bromo and dioxolane functional groups makes it a highly attractive and convergent strategy. nih.gov

Sonogashira and Heck Coupling Potential in Synthetic Routes

While less direct than the Suzuki-Miyaura coupling for this specific target, the Sonogashira and Heck reactions represent potential alternative pathways.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org To synthesize the benzophenone, a route could involve coupling 1-bromo-4-ethynylbenzene (B14332) with 1-bromo-3-(1,3-dioxolan-2-yl)benzene, followed by hydration of the resulting internal alkyne to yield the ketone. This multi-step process is generally less efficient than more direct methods. However, Sonogashira reactions are valuable for creating conjugated systems and have been used in the synthesis of various heterocyclic and natural products. researchgate.net

The Heck coupling reaction forms a C-C bond between an aryl halide and an alkene. rsc.org A potential, albeit convoluted, route could involve coupling 4-bromostyrene (B1200502) with 1-bromo-3-(1,3-dioxolan-2-yl)benzene, followed by oxidative cleavage of the double bond to form the ketone. Due to the number of steps and potential for side reactions, this is not a preferred method for this target but highlights the versatility of palladium catalysis.

Friedel-Crafts Acylation and Related Carbonyl Formation Routes

The Friedel-Crafts acylation is a classic and fundamental reaction for forming aryl ketones. nih.govyoutube.comyoutube.com It involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. scribd.com

For the synthesis of this compound, the most direct Friedel-Crafts approach would be the acylation of bromobenzene with 3-(1,3-dioxolan-2-yl)benzoyl chloride .

Key components of this reaction include:

Aromatic Substrate: Bromobenzene (acts as the nucleophile).

Acylating Agent: 3-(1,3-dioxolan-2-yl)benzoyl chloride.

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is commonly used, though others like iron(III) chloride (FeCl₃) can also be employed.

The reaction typically proceeds by the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of bromobenzene. A critical consideration is regioselectivity; the bromine atom is an ortho-, para-director. The acylation is expected to occur predominantly at the para position due to reduced steric hindrance, leading to the desired 4'-bromo isomer.

| Lewis Acid | Solvent | Temperature (°C) | Typical Outcome |

| AlCl₃ | Dichloromethane (DCM) | 0 to RT | High conversion, potential for side reactions |

| FeCl₃ | Nitrobenzene | RT to 60 | Milder conditions, may require longer reaction times |

| Triflic Acid | 1,2-Dichlorobenzene | 60 | Strong Brønsted acid alternative, minimal waste |

This table summarizes common conditions for Friedel-Crafts acylation. nih.govscribd.com

Chemo- and Regioselective Formation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protecting group for the carbonyl functionality of the benzaldehyde (B42025) precursor. organic-chemistry.orgnih.gov Its formation is a crucial step that is typically performed early in the synthetic sequence to prevent the aldehyde from undergoing unwanted reactions during subsequent steps like Grignard addition or oxidation.

The reaction involves the condensation of a carbonyl compound with ethylene (B1197577) glycol, typically under acidic catalysis, to form a five-membered cyclic acetal (B89532). researchgate.net For this synthesis, the precursor 3-bromobenzaldehyde or 3-formylphenylboronic acid would be reacted with ethylene glycol.

Optimization of Acetalization Conditions for Selective Protection

The efficiency of acetalization depends on effectively shifting the reaction equilibrium toward the product. mdpi.com This is most commonly achieved by removing the water that is formed as a byproduct. chemicalbook.com

Key optimization parameters include:

Catalyst: A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst such as Amberlyst-15 is typically sufficient. Lewis acids can also catalyze this transformation. nih.govacs.org

Solvent and Water Removal: The reaction is often performed in a solvent like toluene or benzene (B151609) that forms an azeotrope with water. Using a Dean-Stark apparatus allows for the continuous removal of water, driving the reaction to completion.

Reagents: Using a slight excess of ethylene glycol can also help shift the equilibrium.

The reaction is generally high-yielding and chemoselective for aldehydes over less reactive ketones, which is a key consideration in complex molecule synthesis. nih.gov The stability of the dioxolane ring to a wide range of non-acidic reagents makes it an ideal protecting group for this synthetic pathway.

Investigation of Alternative Ketone Protection Strategies

The structure of this compound features a 1,3-dioxolane group, which serves as a protecting group for a ketone functional group. This protection is typically achieved by reacting the precursor ketone with ethylene glycol under acidic catalysis, often with azeotropic removal of water. organic-chemistry.orgresearchgate.net While the 1,3-dioxolane is a widely used protecting group due to its stability to bases, nucleophiles, and mild oxidizing/reducing agents, its lability under acidic conditions necessitates the investigation of alternative strategies for multi-step syntheses where acidic reagents are required for other transformations. organic-chemistry.org

Alternative protecting groups offer different stability profiles, which can be crucial for achieving high yields and minimizing side reactions in complex synthetic pathways. Thioacetals, such as 1,3-dithiolanes and 1,3-dithianes, represent a robust class of alternatives. These are formed by reacting the ketone with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, respectively. organic-chemistry.org Thioacetals are stable under both acidic and basic conditions, providing a wider range of viable subsequent reactions compared to their oxygen-containing counterparts. organic-chemistry.org Their removal, however, requires specific conditions, often involving heavy metal salts or oxidative methods.

The choice of a protecting group is a critical strategic decision in synthesis design, balancing the need for stability during intermediate steps with the requirement for mild and efficient deprotection to reveal the final functional group. A comparative analysis of common ketone protecting groups is presented below.

Table 1: Comparison of Ketone Protecting Groups

| Protecting Group | Formation Reagents | Typical Catalyst | Stability | Deprotection Conditions |

|---|---|---|---|---|

| 1,3-Dioxolane | Ethylene glycol | p-Toluenesulfonic acid (PTSA), Camphorsulfonic acid nih.gov | Stable to bases, nucleophiles, mild oxidants. Labile to acid. organic-chemistry.org | Aqueous acid (e.g., HCl), transacetalization in acetone. organic-chemistry.org |

| 1,3-Dithiolane | 1,2-Ethanedithiol | Lewis acids (e.g., Y(OTf)₃), Brønsted acids, Iodine. organic-chemistry.org | Stable to acid and base. | Heavy metal salts (e.g., HgCl₂), oxidative conditions (e.g., I₂/H₂O₂). organic-chemistry.org |

| 1,3-Dithiane | 1,3-Propanedithiol | Lewis acids, Brønsted acids (e.g., HClO₄-SiO₂). organic-chemistry.org | Stable to acid and base. | Reagents such as N-bromosuccinimide (NBS), mercuric salts. |

| 1,3-Oxathiolane | 2-Mercaptoethanol | Yttrium triflate (Y(OTf)₃). organic-chemistry.org | Intermediate stability between dioxolanes and dithiolanes. | Raney Nickel, mild acidic hydrolysis. |

Development of Sustainable and Efficient Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of protocols that are not only high-yielding but also environmentally benign and efficient in terms of time, energy, and resources. For the synthesis of this compound, several advanced methodologies can be implemented to move beyond traditional batch processing.

Continuous Flow Chemistry: Continuous flow synthesis offers significant advantages over batch reactions, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. researchgate.netrsc.org The synthesis of ketones and their derivatives can be efficiently performed in flow reactors. nih.gov For instance, a key step such as the Friedel-Crafts acylation to form the benzophenone core could be adapted to a flow process, followed by an in-line protection step to form the dioxolane. This "telescoped" approach avoids the isolation of intermediates, saving time and reducing solvent waste. nih.gov

Table 2: Conceptual Comparison of Batch vs. Continuous Flow for Ketone Synthesis

| Parameter | Conventional Batch Process | Continuous Flow Process | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Several hours to days. rsc.org | Seconds to minutes. rsc.org | Increased throughput |

| Temperature Control | Prone to hotspots, often requires cryogenic temperatures (-78 °C). rsc.org | Precise and rapid temperature control. vapourtec.com | Improved safety and selectivity |

| Scalability | Challenging, requires process redesign. | "Scaling out" by running the system for longer periods. rsc.org | Simplified production increase |

| Safety | Large volumes of reactive intermediates. | Small reaction volumes, contained system. researchgate.net | Reduced risk of thermal runaway |

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The traditional synthesis of benzophenone ethylene ketals often requires long reflux times (e.g., 40 hours) with azeotropic water removal. researchgate.net In contrast, microwave-assisted methods can achieve complete conversion in significantly shorter timeframes, often in a matter of hours or even minutes, by promoting rapid and uniform heating. researchgate.net

Table 3: Reaction Time for Ethylene Ketal Formation of Benzophenones

| Method | Typical Reaction Time | Conversion | Reference |

|---|---|---|---|

| Conventional Heating (Reflux in Toluene) | 40 hours | ~95% | researchgate.net |

| Microwave Irradiation (650 W in Toluene) | 3 hours | 100% | researchgate.net |

Sustainable Catalysis: The development of greener catalytic systems aims to replace hazardous and stoichiometric reagents with more environmentally friendly alternatives.

Organocatalysis: The protection of the ketone as a 1,3-dioxolane is typically catalyzed by strong acids like p-toluenesulfonic acid. Organocatalysts, such as camphorsulfonic acid, can serve as effective and milder alternatives for this transformation. nih.gov

Polymer-Supported Reagents: For steps such as the bromination of the aromatic ring, traditional reagents can lead to difficult purifications. The use of polymer-supported reagents, such as polymer-supported pyridinium (B92312) bromide perbromide, allows for clean reactions where the spent reagent can be removed by simple filtration. researchgate.net This minimizes the need for chromatographic purification, thereby reducing solvent consumption and waste generation. researchgate.net

By integrating these advanced methodologies, the synthesis of this compound can be made more sustainable, efficient, and scalable, aligning with the principles of modern green chemistry.

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone

Reactivity at the Bromo-Substituted Phenyl Ring

The carbon-bromine bond on the phenyl ring is the primary site of reactivity for introducing molecular diversity. This reactivity can be harnessed through several key transformation pathways.

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is generally challenging due to the electron-rich nature of the benzene (B151609) ring, which repels incoming nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the case of this specific benzophenone (B1666685) derivative, the benzoyl group, while electron-withdrawing, is situated on a separate phenyl ring, and its activating effect on the bromo-substituted ring is minimal.

However, under forcing conditions, reactions with strong nucleophiles can be induced. For instance, activated aryl halides can undergo substitution with various nucleophiles. While direct data for the title compound is not prevalent, analogous transformations on similar, non-activated aryl bromides provide insight into the potential scope.

| Nucleophile | Typical Conditions | Expected Product | Notes |

|---|---|---|---|

| -OR (Alkoxides) | High temperature, polar aprotic solvent (e.g., DMF, DMSO), often with a copper catalyst (Ullmann condensation) | 4'-Alkoxy-3-(1,3-dioxolan-2-YL)benzophenone | Generally requires high temperatures and may have limited functional group tolerance. |

| -NR2 (Amines) | High temperature, high pressure, often in the presence of a base | 4'-(Dialkylamino)-3-(1,3-dioxolan-2-YL)benzophenone | More commonly achieved via palladium-catalyzed methods (see 3.1.3). |

| -SR (Thiolates) | Polar aprotic solvent, moderate to high temperature | 4'-(Alkylthio)-3-(1,3-dioxolan-2-YL)benzophenone | Generally more facile than with alkoxides due to the higher nucleophilicity of sulfur. |

Organometallic Transformations via Halogen-Metal Exchange

A more common and versatile approach to functionalizing the bromo-substituted phenyl ring is through halogen-metal exchange. This reaction involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent, to generate a highly reactive aryllithium or arylmagnesium (Grignard) species. This intermediate can then be reacted with a wide variety of electrophiles. The 1,3-dioxolane (B20135) protecting group is crucial in this context, as it is stable to the strongly basic and nucleophilic conditions of the exchange and subsequent reactions, whereas an unprotected ketone would be readily attacked. libretexts.orglibretexts.org

The general transformation is as follows:

Formation of the Organometallic Reagent:

With an organolithium reagent (e.g., n-BuLi, t-BuLi): The aryl bromide undergoes a rapid exchange with the alkyllithium, typically at low temperatures (-78 °C) in an ethereal solvent like THF or diethyl ether, to form the corresponding aryllithium.

With magnesium metal: The aryl bromide can be converted to a Grignard reagent by reaction with magnesium turnings in THF or diethyl ether.

Reaction with Electrophiles: The resulting organometallic intermediate is a powerful nucleophile and can react with a diverse range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

| Electrophile | Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| CO2 | Carbon dioxide | -COOH | Carboxylic acid |

| RCHO | Aldehyde | -CH(OH)R | Secondary alcohol |

| R2CO | Ketone | -C(OH)R2 | Tertiary alcohol |

| DMF | Dimethylformamide | -CHO | Aldehyde |

| B(OR)3 | Trialkyl borate | -B(OH)2 | Boronic acid |

| R-X | Alkyl halide | -R | Alkylated arene |

Further Palladium-Catalyzed Functionalizations (e.g., Amination, Cyanation)

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used set of methods for the functionalization of aryl halides, including this compound. researchgate.net These reactions offer high efficiency, broad functional group tolerance, and generally milder conditions compared to traditional methods. The presence of the dioxolane protecting group is compatible with these transformations.

Amination (Buchwald-Hartwig Reaction): This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of amines can be used, leading to the synthesis of anilines, N-arylamines, and related compounds.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation. This reaction typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. The resulting benzonitriles are valuable intermediates that can be further transformed into carboxylic acids, amides, or amines.

| Reaction | Typical Catalyst/Ligand System | Coupling Partner | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Amination | Pd(OAc)2 or Pd2(dba)3 / BINAP, XPhos, or other phosphine ligands | Primary or secondary amines (RNH2, R2NH) | NaOtBu, K2CO3, Cs2CO3 | Toluene (B28343), Dioxane | 80-120 °C |

| Cyanation | Pd(PPh3)4 or Pd(OAc)2 / dppf | Zn(CN)2, K4[Fe(CN)6] | Not always required, depends on cyanide source | DMF, DMAc | 80-140 °C |

Reactivity and Stability of the 1,3-Dioxolane Acetal (B89532)

The 1,3-dioxolane group serves as a robust protecting group for the ketone functionality, enabling a wide range of chemical transformations on the bromo-substituted ring. However, its stability is condition-dependent, and its selective removal is a key step in many synthetic sequences.

Acid-Catalyzed Deprotection Studies and Selectivity

1,3-Dioxolanes are well-known to be labile under acidic conditions. organic-chemistry.org The deprotection mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to regenerate the carbonyl group and ethylene (B1197577) glycol.

The rate of hydrolysis is dependent on the acid strength, temperature, and solvent. A variety of acidic conditions can be employed for the deprotection of the acetal in this compound to yield 4'-Bromo-3-formylbenzophenone.

| Acidic Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Aqueous HCl or H2SO4 | Acetone, THF, Water | Room temperature to mild heating | Common and effective, but may not be suitable for acid-sensitive substrates. |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room temperature | Milder conditions, often used for substrates with other acid-sensitive groups. |

| Lewis Acids (e.g., FeCl3, In(OTf)3) | Acetonitrile, Dichloromethane | Room temperature | Can offer high chemoselectivity under mild, nearly neutral conditions. |

| Iodine | Acetone/Water | Room temperature | A very mild method for deprotection. |

The selectivity of deprotection is a key consideration in complex molecules. Fortunately, the 1,3-dioxolane group is generally stable to conditions used for the removal of many other common protecting groups, such as silyl (B83357) ethers (which are cleaved by fluoride (B91410) ions) or benzyl (B1604629) ethers (removed by hydrogenolysis).

Behavior under Basic and Reductive Conditions

A significant advantage of the 1,3-dioxolane protecting group is its high stability under neutral, basic, and many reductive conditions. libretexts.org This stability is what allows for transformations such as organometallic reactions and palladium-catalyzed couplings to be performed on the bromo-substituted ring without affecting the protected carbonyl group.

Basic Conditions: The acetal is stable to a wide range of bases, including alkali metal hydroxides, carbonates, and alkoxides, as well as organometallic bases like organolithium reagents and Grignard reagents. This allows for reactions such as saponification of esters or base-catalyzed eliminations to be carried out elsewhere in the molecule without premature deprotection.

Reductive Conditions: The 1,3-dioxolane group is generally inert to common reducing agents.

Hydride Reagents: It is stable to nucleophilic hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This allows for the selective reduction of other functional groups, like esters or nitriles, in the presence of the protected ketone.

Catalytic Hydrogenation: The acetal is also stable to catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni), provided that strongly acidic conditions are avoided. This enables the reduction of alkenes, alkynes, or nitro groups without cleaving the protecting group.

However, it is important to note that under certain reductive conditions, particularly with a combination of a hydride reagent and a Lewis acid (e.g., LiAlH₄/AlCl₃), reductive cleavage of the acetal ring can occur to yield a hydroxy ether. This reactivity is generally not observed under standard, non-Lewis acidic reductive conditions.

Investigation of Ring-Opening or Rearrangement Pathways

The most significant ring-opening pathway for this compound involves the 1,3-dioxolane group. This group functions as a cyclic acetal, a well-established protecting group for the ketone on the 3-position of the benzoyl group. libretexts.org Acetals are characteristically stable in neutral to strongly basic conditions but are susceptible to cleavage under acidic conditions. libretexts.orglibretexts.org

The ring-opening is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the dioxolane oxygen atoms by an acid catalyst, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation and release of ethylene glycol, regenerates the parent ketone. This deprotection is a fundamental transformation in synthetic chemistry, allowing the ketone to be revealed for subsequent reactions after other molecular sites have been modified. libretexts.orgorganic-chemistry.org The cationic ring-opening polymerization of 1,3-dioxolane itself is a known process, highlighting the inherent reactivity of the acetal linkage under cationic conditions. researchgate.netrsc.org

Rearrangement pathways for the core benzophenone structure are less common under typical synthetic conditions. However, photochemical reactions of benzophenones can lead to rearrangements, though hydrogen abstraction is a more prevalent pathway. wikipedia.org

| Reagent/Catalyst | Solvent | General Conditions | Outcome |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF, Acetone | Room temperature to mild heating | Hydrolysis to parent ketone and ethylene glycol |

| Lewis Acids (e.g., Er(OTf)₃) | Wet Nitromethane | Room temperature, near-neutral pH | Chemoselective cleavage of acetals |

| p-Toluenesulfonic acid (PTSA) | Acetone/Water | Room temperature or reflux | Transacetalization/hydrolysis |

Intramolecular and Intermolecular Reactions Involving Multiple Functional Groups

The distinct functional groups of this compound allow for a variety of selective reactions. The presence of the dioxolane protecting group is crucial, as it masks the reactivity of one ketone, enabling transformations to be directed toward the bromo-substituted ring or the unprotected benzophenone carbonyl.

Intermolecular Reactions: The carbon-bromine bond on the 4'-position is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is widely used to form new carbon-carbon bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.org This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures. mdpi.comresearchgate.net The dioxolane-protected ketone remains inert during this process, which is typically carried out under basic conditions. wikipedia.org

Photochemical Reactions: The benzophenone moiety is a classic photosensitizer in photochemistry. wikipedia.org Upon absorption of UV light (around 350 nm), it undergoes efficient intersystem crossing to a triplet diradical state. hilarispublisher.com This excited state can abstract a hydrogen atom from a suitable donor, either intermolecularly from a solvent or another reagent, or intramolecularly if a C-H bond is sterically accessible. wikipedia.orghilarispublisher.com This process generates a ketyl radical. wikipedia.org Such reactivity can be harnessed for C-H functionalization. cdnsciencepub.com While the specific intramolecular reactivity of the title compound is not extensively detailed, the principle allows for potential cyclization or functionalization if a suitable internal hydrogen donor were present. cdnsciencepub.com

| Functional Group | Reaction Type | Key Reagents | Product Type |

|---|---|---|---|

| Aryl Bromide | Suzuki-Miyaura Coupling | Ar'-B(OH)₂, Pd Catalyst, Base | Biaryl Compound |

| Benzophenone (unprotected) | Photochemical Hydrogen Abstraction | UV light, Hydrogen donor (e.g., isopropanol) | Ketyl radical intermediate, leading to pinacol (B44631) coupling |

| Dioxolane (Acetal) | Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl) | Ketone |

Orthogonal Reactivity Principles in Multistep Syntheses utilizing this compound

The strategic use of this compound in multistep synthesis is a prime example of orthogonal reactivity. bham.ac.uk This principle involves the selective reaction of one functional group in the presence of others by choosing reaction conditions that affect only the target site. nih.gov The stability of the dioxolane group to bases and organometallic reagents, the reactivity of the aryl bromide in cross-coupling, and the ability to deprotect the ketone under acidic conditions form the basis of this strategy. libretexts.orgbham.ac.uk

An illustrative synthetic sequence could involve:

Step 1: C-C Bond Formation. The aryl bromide is selectively reacted via a Suzuki-Miyaura coupling with a chosen boronic acid. The dioxolane group is stable under the palladium-catalyzed, basic conditions and protects the ketone. wikipedia.orgnih.gov

Step 2: Deprotection. The resulting biaryl compound is treated with aqueous acid to hydrolyze the dioxolane ring, cleanly revealing the ketone functional group. organic-chemistry.org

Step 3: Carbonyl Modification. The newly exposed ketone can then undergo a different class of reaction, such as a Wittig reaction to form an alkene, reduction to an alcohol, or addition of a Grignard reagent to form a tertiary alcohol. These reactions would have been incompatible with the initial aryl bromide starting material under different conditions.

This orthogonal approach, separating the chemistry of the aryl halide from the chemistry of the carbonyl group, allows for the efficient and controlled construction of complex molecular architectures from a versatile building block. bham.ac.uknih.gov

| Step | Transformation | Target Functional Group | Conditions | Status of Other Groups |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | Dioxolane group is stable (protected) |

| 2 | Deprotection | 1,3-Dioxolane | Aqueous HCl, THF | Newly formed biaryl is stable |

| 3 | Wittig Reaction | Ketone | Ph₃P=CHR | Biaryl is stable |

Mechanistic Investigations of Reactions Involving 4 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone

Elucidation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are foundational to understanding reaction mechanisms, providing quantitative data on reaction rates and energy changes. The distinction between kinetic and thermodynamic control is particularly relevant for 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone, given its potential to undergo various competing reactions.

A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. The product that forms the fastest, via the pathway with the lowest activation energy, will be the major product. masterorganicchemistry.com Conversely, a reaction under thermodynamic control yields a product distribution that reflects the relative thermodynamic stabilities of the products. The most stable product will be the major product, assuming the reaction conditions allow for equilibration between the products. masterorganicchemistry.com

For instance, in the reduction of the carbonyl group of this compound using a hydride reducing agent like sodium borohydride (B1222165), the reaction is typically under kinetic control. The approach of the hydride reagent to the carbonyl carbon can be influenced by the steric hindrance posed by the substituted phenyl rings.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are crucial for characterizing the energy landscape of a reaction. For the reduction of a ketone to an alcohol, the change in Gibbs free energy (ΔG) determines the position of the equilibrium. nih.gov The hydride affinity of the carbonyl group, which is a measure of its thermodynamic propensity to accept a hydride ion, can be calculated to predict the feasibility of a reduction. nih.gov

| Parameter | Description | Relevance to this compound |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines the speed of reactions such as nucleophilic addition to the carbonyl or Suzuki coupling at the bromo-position. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea will favor the kinetic product in competing reaction pathways. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether a reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of a system during a reaction. | Can influence the spontaneity of a reaction, especially at different temperatures. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work, determining the spontaneity of a reaction. | A negative ΔG indicates a spontaneous process and determines the thermodynamic product. nih.gov |

Application of Isotope Labeling in Pathway Determination

Isotope labeling is a powerful technique for tracing the fate of atoms or functional groups throughout a reaction, thereby elucidating the reaction pathway. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612) (D or ²H), or carbon-12 with carbon-13), one can follow the labeled atom's journey from reactant to product.

A key application of isotope labeling is the determination of the kinetic isotope effect (KIE) . The KIE is the ratio of the rate constant of a reaction with the unlabeled reactant to the rate constant with the isotopically labeled reactant (k_light / k_heavy). A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. princeton.edu For instance, in the reduction of this compound by a deuterated reducing agent (e.g., NaBD₄), a primary KIE would be expected if the C-H(D) bond formation at the carbonyl carbon is the rate-determining step. The magnitude of the KIE can provide insights into the structure of the transition state. princeton.educdnsciencepub.com

Secondary KIEs arise when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the labeled position during the reaction.

Isotope labeling can also be used for mechanistic studies in photochemical reactions. For example, benzophenone (B1666685) can be labeled with tritium (B154650) ([³H]Benzophenone) to act as a photoaffinity label, identifying binding sites in biological macromolecules. nih.gov While not a direct pathway determination for a synthetic reaction, this demonstrates the utility of isotopic labeling in probing the interactions of the benzophenone moiety. In a similar vein, deuterated benzophenone (benzophenone-d10) has been used in photochemical dimerization studies. jmchemsci.com

| Isotope | Application in Mechanistic Studies | Example Reaction with this compound |

| Deuterium (²H or D) | Determination of kinetic isotope effects (KIE) to probe transition state structure. princeton.educdnsciencepub.com | Reduction of the carbonyl group with NaBD₄ to determine if C-H bond formation is rate-determining. |

| Carbon-13 (¹³C) | Tracing the carbon skeleton in rearrangement reactions; KIE studies. | Synthesis of the compound with a ¹³C-labeled carbonyl to follow its fate in complex transformations. |

| Oxygen-18 (¹⁸O) | Elucidating mechanisms of esterification, hydrolysis, and oxidation reactions. | Hydrolysis of the dioxolane protecting group using H₂¹⁸O to determine the site of bond cleavage. |

| Tritium (³H) | Radiotracing and photoaffinity labeling. nih.gov | Not typically used for synthetic pathway determination but illustrates a use of labeled benzophenones. |

Spectroscopic Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of transient species like reaction intermediates and, more elusively, transition states, provide invaluable evidence for a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose, often in combination with computational methods.

For reactions involving this compound, photochemical reactions of the benzophenone core are a prime area for such investigations. Upon absorption of UV light, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor to form a ketyl radical intermediate. nih.govacs.org

Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy is a powerful technique for studying the structure of short-lived intermediates in photochemical reactions. nih.govacs.org By exciting the sample with a laser pulse and then probing with a Raman spectrometer at very short time delays, the vibrational spectrum of transient species can be obtained. This has been successfully applied to study the triplet state and ketyl radical of 3-(hydroxymethyl)benzophenone, a related compound. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize reaction intermediates, particularly if they are sufficiently long-lived. The chemical shifts of protons and carbons in an intermediate can provide detailed structural information. pressbooks.publibretexts.orgoregonstate.edu For example, the carbonyl carbon of a ketone typically appears in the 190-215 ppm range in ¹³C NMR spectra, and its disappearance and the appearance of a new signal for the alcohol carbon would be monitored. pressbooks.publibretexts.org

| Spectroscopic Technique | Information Obtained | Application to this compound Reactions |

| UV-Vis Spectroscopy | Electronic transitions, formation and decay of colored intermediates. | Monitoring the disappearance of the n-π* transition of the benzophenone carbonyl upon reaction. |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. | Observing the disappearance of the C=O stretch and the appearance of an O-H stretch during reduction. |

| NMR Spectroscopy | Connectivity and chemical environment of atoms. pressbooks.publibretexts.orgoregonstate.edu | Characterizing stable intermediates or final products; monitoring reaction progress. |

| Mass Spectrometry | Mass-to-charge ratio of molecules and fragments. | Identifying products and intermediates by their molecular weight. |

| Time-Resolved Spectroscopy | Spectra of short-lived excited states and intermediates. nih.govacs.org | Characterizing the triplet state and ketyl radical intermediate in photochemical reactions. |

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For this compound, the aryl bromide moiety is a handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org The mechanism is generally understood to proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation of the organoboron species by a base. wikipedia.orglibretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The choice of catalyst, specifically the ligands coordinated to the palladium center, is crucial for the efficiency and scope of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, have been shown to enhance the rates of oxidative addition and reductive elimination, allowing for the coupling of even challenging substrates like aryl chlorides. nih.gov

| Catalyst Component | Role in Suzuki-Miyaura Coupling | Impact on Reactions of this compound |

| Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Source of the active Pd(0) catalyst. libretexts.org | Enables the cross-coupling reaction at the bromo-position. |

| Ligand (e.g., PPh₃, SPhos) | Stabilizes the palladium catalyst, influences its reactivity and selectivity. nih.gov | Bulky, electron-rich ligands can increase reaction rates and yields. |

| Base (e.g., K₂CO₃, K₃PO₄) | Activates the organoboron reagent for transmetalation. organic-chemistry.orgnih.gov | Essential for the transmetalation step to proceed. |

Solvent Effects and Reaction Environment Influences on Reactivity

The solvent in which a reaction is conducted is not merely an inert medium but can profoundly influence reaction rates and mechanisms. Solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to different extents.

For reactions involving this compound, solvent effects are particularly important in two key areas: nucleophilic attack at the carbonyl group and the photochemical reactions of the benzophenone core.

In nucleophilic substitution reactions , the nature of the solvent can dictate the reaction pathway (Sₙ1 vs. Sₙ2). Polar protic solvents (e.g., water, alcohols) are capable of hydrogen bonding and are very effective at solvating ions. libretexts.orglibretexts.org They can stabilize carbocation intermediates, thus favoring Sₙ1 pathways, but can also solvate and deactivate anionic nucleophiles, potentially slowing down Sₙ2 reactions. libretexts.orgchemistrysteps.com Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess a dipole moment but cannot donate hydrogen bonds. libretexts.orgchemistrysteps.com They are less effective at solvating anions, leaving the nucleophile "bare" and more reactive, which generally accelerates Sₙ2 reactions. chemistrysteps.com

In the context of the photochemistry of benzophenone , the solvent can influence the nature and reactivity of the excited states. The rates of reaction of the benzophenone free radical anion with organic halides have been shown to increase with the solvating power of the medium. rsc.org Furthermore, the polarity of the solvent can affect the kinetics of photocross-linking in polymers containing benzophenone, with higher polarity leading to lower reactivity. acs.org This is attributed to a shift in the nature of the excited triplet state in more polar environments. acs.org

| Solvent Type | Key Properties | Influence on Reactions of this compound |

| Polar Protic (e.g., H₂O, CH₃OH) | High polarity, hydrogen bond donor. libretexts.orglibretexts.org | Can stabilize ionic intermediates. May slow Sₙ2 reactions by solvating the nucleophile. libretexts.orgchemistrysteps.com |

| Polar Aprotic (e.g., DMSO, DMF) | High polarity, no hydrogen bond donation. libretexts.orgchemistrysteps.com | Favors Sₙ2 reactions by poorly solvating anionic nucleophiles. chemistrysteps.com |

| Nonpolar (e.g., Hexane, Toluene) | Low polarity, no hydrogen bonding. | Generally used for reactions involving nonpolar reactants. |

The interplay of these factors—kinetics, thermodynamics, isotopic composition, catalysis, and the reaction environment—provides a comprehensive picture of the mechanistic landscape for this compound. A thorough understanding of these principles is essential for harnessing its chemical potential in a controlled and predictable manner.

Derivatization and Structural Modification of 4 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone

Synthesis of Novel Analogs via Functionalization of the Bromine Moiety

The bromine atom at the 4'-position of the benzophenone (B1666685) is a key handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide allows for its substitution with a wide range of functional groups, significantly expanding the molecular diversity obtainable from this single precursor.

Common cross-coupling strategies applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, yielding biaryl or styrenyl benzophenone derivatives. researchgate.netresearchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further chemistry. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines, anilines, or amides to form N-aryl derivatives, a common structural motif in pharmacologically active compounds. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form new substituted alkene derivatives.

Stille Coupling: Palladium-catalyzed coupling with organostannanes, offering another route to complex carbon skeletons.

These reactions demonstrate the utility of the bromo group as a versatile anchor point for elaborate structural modifications. nih.gov

Table 1: Key Cross-Coupling Reactions at the Bromine Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl, Vinyl |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | Amino |

| Heck | Alkene | Pd Catalyst, Base | Substituted Alkene |

Post-Deprotection Derivatization of the Benzophenone Carbonyl Group

The 1,3-dioxolane (B20135) group serves as a protecting group for a formyl (aldehyde) functionality at the 3-position. This protection strategy allows for selective reactions at other sites, such as the bromine atom. Removal of the dioxolane, typically under acidic conditions (e.g., aqueous HCl or p-toluenesulfonic acid), regenerates the highly reactive 3-formyl group, yielding 4'-Bromo-3-formylbenzophenone. chemicalbook.com This unmasks a new site for derivatization, alongside the central benzophenone ketone. The inherent reactivity of such 2-formylarylketone systems can lead to facile conversions into various heterocyclic structures. preprints.org

Once deprotected, the aldehyde at the 3-position is more reactive towards nucleophiles than the central ketone. This allows for selective transformations.

Condensation with Nitrogen Nucleophiles: The aldehyde readily reacts with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in creating new C=N bonds.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.

Grignard and Organolithium Additions: Reaction with organometallic reagents results in the formation of secondary alcohols at the 3-position. Similar additions to the central ketone yield tertiary alcohols.

Aldol (B89426) and Related Condensations: The aldehyde can participate in base- or acid-catalyzed aldol-type reactions with enolates or other carbon nucleophiles.

The central ketone can undergo similar reactions, often under more forcing conditions, or after the aldehyde has been selectively transformed.

The carbonyl groups can be modified through redox reactions:

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The simultaneous reduction of both the aldehyde and the ketone to their corresponding alcohols can be achieved with stronger reducing agents such as lithium aluminum hydride (LiAlH₄). google.com

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, without affecting the more stable ketone group. This introduces a new functional group for further derivatization, such as ester or amide formation.

Table 2: Derivatization of Carbonyl Groups Post-Deprotection

| Reaction Type | Reagent(s) | Carbonyl Group | Resulting Structure |

|---|---|---|---|

| Condensation | R-NH₂ | Aldehyde | Imine |

| Wittig Reaction | Ph₃P=CHR | Aldehyde | Alkene |

| Grignard Addition | R-MgBr | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Reduction | NaBH₄ | Aldehyde | Primary Alcohol |

| Reduction | LiAlH₄ | Aldehyde and Ketone | Diol |

| Oxidation | KMnO₄ | Aldehyde | Carboxylic Acid |

Construction of Complex Polycyclic Systems Incorporating the Benzophenone Scaffold

The benzophenone core of 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is a robust platform for the synthesis of complex, polycyclic, and caged molecular architectures. researchgate.net Through strategic derivatization followed by intramolecular cyclization reactions, new rings can be fused onto the existing framework. For instance, functional groups introduced via the methods described in sections 5.1 and 5.2 can be designed to react with one of the aromatic rings or the central carbonyl group.

Potential strategies include:

Intramolecular Friedel-Crafts Reactions: A carboxylic acid or acyl chloride tethered to one of the rings can undergo an acid-catalyzed intramolecular acylation to form a new fused ring system, such as a fluorenone derivative.

Pictet-Spengler Reaction: Derivatives containing an aminoethyl group can undergo condensation with the deprotected aldehyde, leading to the formation of tetrahydroisoquinoline-type structures.

Intramolecular Heck Reactions: A strategically placed alkene can couple with the aryl bromide intramolecularly to form a new carbocyclic ring.

Ring-Closing Metathesis (RCM): By introducing two terminal alkene chains onto the scaffold, RCM can be employed to construct large macrocyclic systems.

These advanced synthetic strategies transform the relatively simple benzophenone starting material into intricate three-dimensional molecules. beilstein-journals.org

Regioselective Functionalization of the Aromatic Rings

Further substitution on the two aromatic rings can be achieved through electrophilic aromatic substitution. The position of the incoming electrophile is dictated by the directing effects of the existing substituents.

On the 3-(1,3-dioxolan-2-YL)phenyl ring: The benzoyl group is a powerful deactivating and meta-directing group. Therefore, electrophiles are expected to add at the 5-position.

On the 4'-Bromophenyl ring: The bromo group is deactivating but ortho-, para-directing. Since the para position is already occupied by the benzoyl group, electrophiles would be directed to the positions ortho to the bromine (3' and 5' positions). The benzoyl group on this ring is also deactivating.

Careful selection of reaction conditions is necessary to achieve these transformations, as the rings are electron-deficient. This regioselectivity allows for the controlled synthesis of precisely substituted benzophenone analogs. researchgate.netrsc.org

Parallel Synthesis and Library Generation from this compound

The title compound is an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Its two distinct points of chemical diversity—the bromine atom and the protected aldehyde—allow for the creation of a large matrix of compounds from a single core structure.

A typical library synthesis could involve a two-dimensional diversification strategy:

First Dimension (R¹): A set of diverse building blocks (e.g., boronic acids, amines, alkynes) are coupled to the 4'-bromo position using high-throughput parallel synthesis techniques.

Second Dimension (R²): Following the initial coupling, the dioxolane protecting group is removed in parallel. The resulting array of aldehydes is then reacted with a second set of diverse building blocks (e.g., amines, hydrazines, Wittig reagents).

This approach, often facilitated by solid-phase organic synthesis (SPOS), can rapidly generate hundreds or thousands of unique, structurally related compounds. mdpi.com Such libraries are invaluable in the search for new drug candidates and materials with novel properties.

Computational and Theoretical Chemistry Studies on 4 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is fundamentally governed by the interplay of its constituent functional groups: the benzophenone (B1666685) core, the electron-withdrawing bromo substituent, and the 1,3-dioxolane (B20135) group. The benzophenone framework provides a large π-conjugated system across the two phenyl rings and the central carbonyl group. scialert.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's electronic transitions and reactivity. researchgate.net In benzophenone derivatives, the HOMO is typically a π-orbital distributed across the phenyl rings, while the LUMO is often a π*-orbital with significant localization on the carbonyl group and the associated aromatic system. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity and a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine these orbital energies and predict the electronic behavior of the molecule. researchgate.net

| Parameter | Predicted Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.5 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Relates to chemical reactivity and the energy of the lowest electronic transition. researchgate.net |

Conformational Analysis and Energy Landscape Exploration

For this compound, computational methods can be used to explore the potential energy surface (PES) as a function of these two critical dihedral angles. This analysis reveals the minimum energy conformations (the most stable structures) and the energy barriers to rotation between different conformations. sci-hub.se The presence of the relatively bulky 1,3-dioxolane group at the meta-position of one ring and the bromine atom at the para-position of the other will influence the preferred geometry. While the para-bromo group has a minimal steric impact on the ring's rotation, the 3-(1,3-dioxolan-2-YL) substituent will create a more complex steric environment, likely favoring specific rotational orientations to minimize steric clash.

Semi-empirical or DFT methods can be used to generate contour maps of the potential energy, identifying the global and local energy minima. sci-hub.se Studies on various substituted benzophenones have shown that ring twist angles can range from as low as 38° to over 83°, depending on the nature and position of the substituents. researchgate.netnih.gov

| Compound | Ring Twist Angle (degrees) | Reference |

|---|---|---|

| Benzophenone (unsubstituted) | ~54° | nih.gov |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85° | nih.gov |

| 3-hydroxybenzophenone | 51.61° | researchgate.net |

| 4-Chloro-4'-hydroxybenzophenone | 64.66° | nih.gov |

| 2-amino-2',5-dichlorobenzophenone | 83.72° | nih.gov |

Prediction of Reactivity Sites and Selectivity using DFT Methods

Conceptual DFT provides a framework for predicting the chemical reactivity of molecules using descriptors derived from changes in electron density. mdpi.com These descriptors help identify the most probable sites for electrophilic and nucleophilic attack.

Key reactivity indicators include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen, making it a prime site for protonation or coordination with Lewis acids. The carbonyl carbon, being electron-deficient, will be a primary site for nucleophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed. The condensed Fukui function, fk, helps identify the reactivity of individual atoms. A high value of fk+ indicates susceptibility to nucleophilic attack, while a high value of fk- suggests susceptibility to electrophilic attack. researchgate.netsemanticscholar.org For this molecule, the carbonyl carbon is predicted to have the highest fk+ value. The fk- values would be highest on the carbon atoms of the aromatic rings, with the precise locations governed by the directing effects of the bromo and dioxolanyl-phenyl substituents.

Based on these principles, the carbonyl carbon is the most likely site for nucleophilic addition. For electrophilic aromatic substitution, the bromo group is an ortho-, para- director (though deactivating), and the 3-(1,3-dioxolan-2-YL)phenyl group would also have specific activated positions for electrophilic attack. DFT calculations can precisely quantify the reactivity of each atomic site.

| Type of Attack | Most Probable Site(s) | Theoretical Rationale |

|---|---|---|

| Nucleophilic | Carbonyl Carbon | High positive charge, high fk+ value, positive MEP. |

| Electrophilic | Carbonyl Oxygen | High negative charge, lone pair availability, negative MEP. |

| Electrophilic Aromatic Substitution | Ortho/Meta positions on the aromatic rings | Determined by the directing effects of substituents and indicated by high fk- values. semanticscholar.org |

Simulation of Spectroscopic Properties for Mechanistic Validation

Computational methods are invaluable for simulating spectroscopic data, which can then be compared with experimental results to validate a proposed molecular structure or reaction mechanism.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.netresearchgate.netmdpi.com Benzophenones typically exhibit two main types of absorption bands: a strong π→π* transition at shorter wavelengths and a weaker, symmetry-forbidden n→π* transition at longer wavelengths. scialert.netufms.br The substituents on this compound are expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzophenone due to the extension of the conjugated system and the electronic effects of the groups.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors of atoms in a molecule. researchgate.netgithub.io These values can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. By performing these calculations on the minimum energy conformers and taking a Boltzmann-weighted average, a theoretical NMR spectrum can be generated. uncw.edu This is extremely useful for confirming the structure of a synthesized compound by comparing the predicted spectrum with the experimental one. nih.gov

| Electronic Transition | Predicted λmax Range (nm) | Characteristics |

|---|---|---|

| n→π | 340 - 370 | Weak intensity, involves non-bonding electrons of the carbonyl oxygen. scialert.net |

| π→π | 260 - 290 | Strong intensity, involves the π-electron system of the entire molecule. scialert.net |

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

A validated computational model of this compound serves as a powerful platform for the in silico design of new derivatives with tailored properties. nih.gov By systematically modifying the parent structure on a computer, researchers can predict the properties of hypothetical molecules before committing to their synthesis, saving significant time and resources. nih.govmdpi.com

This process, often part of a quantitative structure-activity relationship (QSAR) study, involves:

Structural Modification: Introducing new functional groups, changing the position of existing ones, or replacing atoms (e.g., substituting bromine with chlorine or fluorine).

Property Recalculation: For each new virtual compound, the key electronic, structural, and reactivity parameters (HOMO-LUMO gap, MEP, Fukui indices, etc.) are recalculated.

Screening and Selection: The virtual library of derivatives is screened to identify candidates that exhibit a desired reactivity profile, electronic property, or absorption wavelength.

For example, one could design derivatives with a smaller HOMO-LUMO gap to enhance reactivity or shift light absorption into the visible region. Alternatively, substituents could be chosen to block specific reactive sites or to enhance solubility. This rational design approach is central to modern materials science and medicinal chemistry. nih.govnih.gov

| Proposed Modification | Target Property | Predicted Effect |

|---|---|---|

| Replace 4'-Bromo with 4'-amino (-NH₂) | Electronic/Optical | Increase HOMO energy, decrease HOMO-LUMO gap, cause a significant red shift in UV-Vis absorption. |

| Replace 4'-Bromo with 4'-nitro (-NO₂) | Reactivity | Decrease LUMO energy, increase electrophilicity of the molecule, making it a better electron acceptor. |

| Introduce a hydroxyl (-OH) group ortho to the carbonyl | Photophysical | May enable intramolecular hydrogen bonding, altering the conformational landscape and excited-state dynamics. |

| Replace the dioxolane group with a long alkyl chain | Physical Properties | Increase lipophilicity and potentially alter solubility without significantly changing the core electronic structure. |

Applications of 4 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone As a Synthetic Intermediate

Utility in the Construction of Precursors for Heterocyclic Systems

The structure of 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is well-suited for the synthesis of complex heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds.

The key functionalities for this purpose are the aryl bromide and the protected aldehyde. The 1,3-dioxolane (B20135) group serves as a robust protecting group for the aldehyde, preventing it from reacting under conditions intended to modify the aryl bromide. silverfernchemical.comwikipedia.orgorganic-chemistry.org After reactions at the bromide position, the aldehyde can be easily deprotected under acidic conditions for further cyclization steps. researchgate.net

Key Synthetic Strategies:

Condensation Reactions: After deprotection to reveal the benzaldehyde (B42025), this group can undergo condensation with various dinucleophiles to form a wide range of heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with aminopyridines can lead to the formation of imidazo[1,2-a]pyridines. rsc.org

Intramolecular Cyclization: The aryl bromide can be used in transition-metal-catalyzed intramolecular reactions. For instance, following a coupling reaction at the bromide position that introduces a nucleophilic group, an intramolecular cyclization can be triggered by deprotecting the aldehyde.

Multi-component Reactions: The deprotected aldehyde can participate in multi-component reactions, allowing for the rapid assembly of complex heterocyclic scaffolds in a single step.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle Class | Key Reagents (Post-Deprotection) | Reaction Type |

| Quinolines | Activated methylene (B1212753) compounds (e.g., malononitrile), base | Friedländer Annulation |

| Pyrimidines | Amidines, Guanidine | Condensation/Cyclization |

| Pyrroles | α-Amino esters | Van Leusen Reaction |

| Indolizines | Pyridinium (B92312) ylides | 1,3-Dipolar Cycloaddition |

Integration into Total Synthesis of Complex Natural Products

In the total synthesis of natural products, complex molecules are often constructed by coupling smaller, pre-functionalized fragments. This compound represents an ideal "A-B" type building block, where the two aromatic rings can be elaborated independently. The benzophenone (B1666685) core itself is found in a number of natural products, making this compound a valuable precursor. researchgate.netscispace.comnih.gov

The synthetic strategy would typically involve:

First Coupling: Utilizing the 4'-bromo position for a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck coupling) to connect it to a significant portion of the target natural product. The dioxolane group ensures the aldehyde on the other ring remains unreactive.

Deprotection: Mild acidic hydrolysis to regenerate the 3-formyl group.

Second Elaboration: Using the newly revealed aldehyde for subsequent bond formation, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to complete the carbon skeleton or introduce further functionality.

This stepwise approach, enabled by the orthogonal reactivity of the aryl bromide and the protected aldehyde, allows for a convergent and efficient synthesis of complex molecular architectures.

Building Block for Advanced Organic Materials (e.g., photoactive compounds, polymers)

The benzophenone core is a well-known chromophore and photosensitizer, widely used in photochemistry and materials science. wikipedia.org Derivatives of benzophenone are used as photoinitiators for polymerization, UV blockers, and as components in organic light-emitting diodes (OLEDs). mdpi.com

Photoactive Polymers: The 4'-bromo functionality provides a convenient attachment point for incorporating the benzophenone unit into a polymer chain. This can be achieved through polymerization of a monomer derived from the compound via a cross-coupling reaction. The resulting polymer would possess the photoreactive properties of the benzophenone moiety. Upon UV irradiation, the benzophenone units can abstract hydrogen atoms from adjacent polymer chains, leading to cross-linking, which can dramatically alter the material's properties, such as increasing its strength, thermal stability, and solvent resistance. acs.orgacs.orgresearchgate.net

Materials for Electronics: The diaryl ketone structure is a common building block for materials used in organic electronics. The ability to functionalize both aromatic rings allows for fine-tuning of the electronic properties (e.g., HOMO/LUMO levels) of the resulting material. The bromo- and formyl- (after deprotection) groups can be converted into various donor or acceptor moieties to create materials with specific charge-transport properties for applications in OLEDs or organic photovoltaics.

Design and Synthesis of Functional Molecular Probes and Scaffolds

Molecular probes are essential tools in chemical biology for studying the function and interactions of biomolecules. This compound serves as an excellent scaffold for creating such probes, particularly for photoaffinity labeling (PAL). nih.gov

In PAL, a probe is designed with three key components: a recognition element, a photoreactive group, and a reporter tag. The benzophenone moiety in the scaffold is an ideal photoreactive group. wikipedia.orgnih.gov Upon irradiation with UV light (typically 350-365 nm), it forms a reactive triplet diradical that can covalently cross-link to nearby molecules, such as the active site of a target protein. nih.govspringernature.com

A plausible design for a photoaffinity probe based on this scaffold would involve:

Attaching a molecule of interest (e.g., a drug or a metabolite) to the 4'-position via a cross-coupling reaction, replacing the bromine. This part serves as the recognition element that guides the probe to its target protein.

Deprotecting the dioxolane and using the resulting aldehyde to attach a reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorophore (for imaging), often through a linker. globethesis.com

This modular synthesis allows for the creation of a variety of probes to investigate different biological targets. acs.org